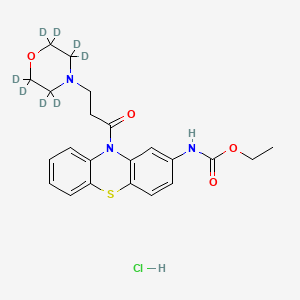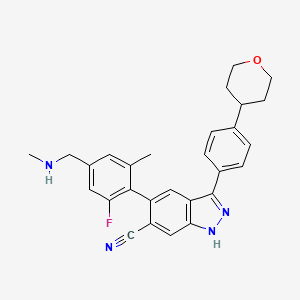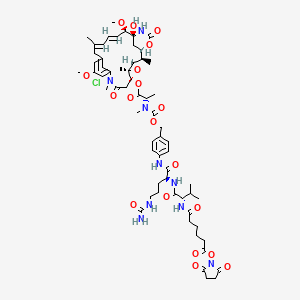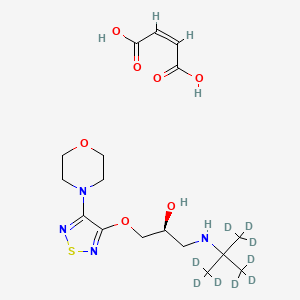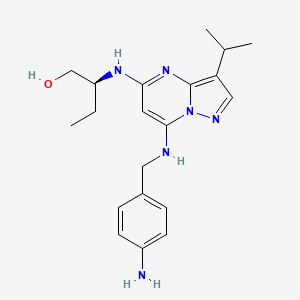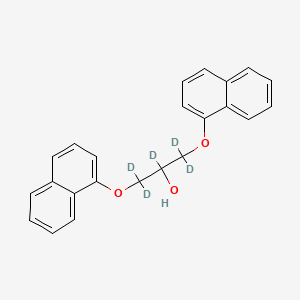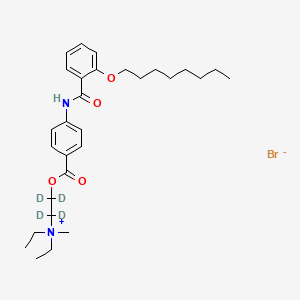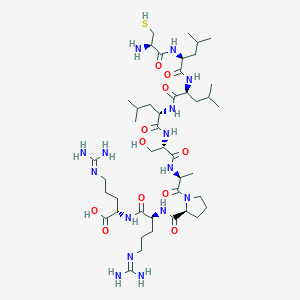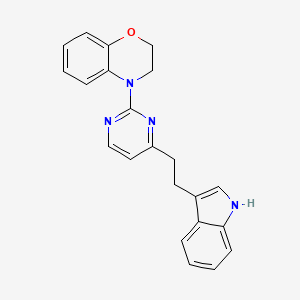
Cyp121A1-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyp121A1-IN-1 is a potent inhibitor of the enzyme Cytochrome P450 121A1 (CYP121A1), which is found in Mycobacterium tuberculosis. This compound has shown significant activity against Mycobacterium tuberculosis, making it a promising candidate for tuberculosis treatment. By inhibiting CYP121A1, this compound disrupts the production of mycocyclosin, a molecule essential for the survival of the bacteria .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyp121A1-IN-1 involves several steps, starting from commercially available precursors. The key steps typically include:
Formation of the core structure: This involves the cyclization of a suitable precursor to form the core heterocyclic structure.
Functionalization: Introduction of functional groups necessary for the inhibitory activity. This may involve halogenation, alkylation, or acylation reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Cyp121A1-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides), and acylating agents (e.g., acyl chlorides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
科学的研究の応用
Cyp121A1-IN-1 has several applications in scientific research:
Chemistry: Used as a tool to study the function and inhibition of CYP121A1, providing insights into enzyme mechanisms and potential drug targets.
Biology: Helps in understanding the role of CYP121A1 in Mycobacterium tuberculosis and its impact on bacterial survival and pathogenicity.
Medicine: Potential therapeutic agent for tuberculosis, especially in strains resistant to conventional treatments.
Industry: Could be used in the development of new antibiotics and in the study of drug resistance mechanisms.
作用機序
Cyp121A1-IN-1 exerts its effects by binding to the active site of CYP121A1, inhibiting its enzymatic activity. This prevents the conversion of cyclo (l-tyrosyl-l-tyrosyl) to mycocyclosin, a crucial step in the biosynthesis of mycocyclosin. The inhibition of this pathway disrupts the bacterial cell’s ability to produce essential molecules, leading to its death .
類似化合物との比較
Cyp121A1-IN-1 can be compared with other CYP121A1 inhibitors, such as:
Azole-based inhibitors: These compounds also target CYP121A1 but may have different binding affinities and specificities.
Non-azole inhibitors: Compounds like fluoroquinolones that inhibit CYP121A1 through different mechanisms.
Uniqueness
This compound is unique due to its high potency and specificity for CYP121A1, making it a valuable tool for studying this enzyme and developing new tuberculosis treatments.
List of Similar Compounds
Azole-based inhibitors: Ketoconazole, fluconazole.
Non-azole inhibitors: Ciprofloxacin, moxifloxacin.
特性
分子式 |
C22H20N4O |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
4-[4-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-yl]-2,3-dihydro-1,4-benzoxazine |
InChI |
InChI=1S/C22H20N4O/c1-2-6-19-18(5-1)16(15-24-19)9-10-17-11-12-23-22(25-17)26-13-14-27-21-8-4-3-7-20(21)26/h1-8,11-12,15,24H,9-10,13-14H2 |
InChIキー |
IDUIVCFNXSKLPB-UHFFFAOYSA-N |
正規SMILES |
C1COC2=CC=CC=C2N1C3=NC=CC(=N3)CCC4=CNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


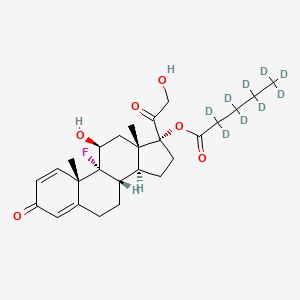
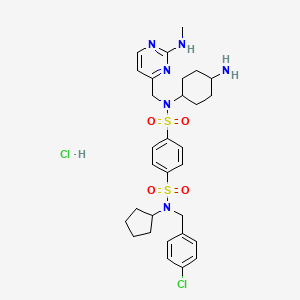
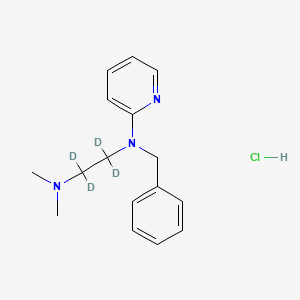
![(5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12423444.png)

